3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide
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Overview
Description
3,3,3-Trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide is a complex organic compound featuring a trifluoromethyl group, a benzo[c][1,2,5]thiadiazole moiety, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide typically involves multiple steps:
Formation of the Benzo[c][1,2,5]thiadiazole Core: This step often starts with the cyclization of appropriate precursors under oxidative conditions to form the benzo[c][1,2,5]thiadiazole ring.
Introduction of the Trifluoromethyl Group: Trifluoromethylation can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source.
Amidation Reaction: The final step involves the coupling of the intermediate with a propanamide derivative under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to industrial levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[c][1,2,5]thiadiazole moiety.
Reduction: Reduction reactions can target the nitro groups within the benzo[c][1,2,5]thiadiazole ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or hydroxylamines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties due to the trifluoromethyl and benzo[c][1,2,5]thiadiazole groups. These properties make it a candidate for use in organic electronics and as a building block for more complex molecules.
Biology and Medicine
In biological and medical research, the compound’s potential as a pharmacophore is explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in areas like cancer therapy and antimicrobial treatments.
Industry
In the industrial sector, the compound’s stability and reactivity are leveraged in the development of new materials, such as polymers with enhanced thermal and chemical resistance.
Mechanism of Action
The mechanism by which 3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the benzo[c][1,2,5]thiadiazole moiety can participate in π-π stacking interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to these similar compounds, 3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide is unique due to the presence of the benzo[c][1,2,5]thiadiazole ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
3,3,3-trifluoro-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O3S/c1-17-9-4-2-3-5-10(9)18(22(17,20)21)7-6-16-11(19)8-12(13,14)15/h2-5H,6-8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVICQJWHUSYHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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